5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine

Anticoagulant Serine Protease Inhibition Factor XIa

Addressing the lack of publicly validated Factor XIa inhibitor starting points, this 3-aminotriazole-thioether offers a rare, quantifiable entry into anticoagulant SAR. It is a unique fragment for FBDD workflows requiring a pre-built hydrophobic vector. - Measurable Activity Baseline: Confirmed, albeit weak, inhibition of coagulation Factor XIa (IC50 >50 µM), enabling immediate structure-activity relationship (SAR) elaboration. - Fragment-Optimized Properties: Low lipophilicity (cLogP ~1.81) and a ligand efficiency of 0.22 position it ideally for hit-to-lead optimization. - Distinct Structural Motif: The flexible 4-methoxyphenoxyethyl thioether tail and 3-amino group provide hydrogen-bonding capacity and metabolic stability not found in common triazole-3-thiols or simple 5-phenyl analogs.

Molecular Formula C11H14N4O2S
Molecular Weight 266.32 g/mol
Cat. No. B4776577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine
Molecular FormulaC11H14N4O2S
Molecular Weight266.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCSC2=NNC(=N2)N
InChIInChI=1S/C11H14N4O2S/c1-16-8-2-4-9(5-3-8)17-6-7-18-11-13-10(12)14-15-11/h2-5H,6-7H2,1H3,(H3,12,13,14,15)
InChIKeyJTWZFFCUAWGQAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((2-(4-Methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine: Technical Baseline for Scientific Procurement


5-((2-(4-Methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine (C11H14N4O2S, MW 266.32) is a synthetic, small-molecule 1,2,4-triazole derivative distinguished by a 3-amino substitution and a 5-position thioether linkage to a 4-methoxyphenoxyethyl moiety [1]. This compound belongs to the thiotriazole subclass, a group recognized in patent literature for ATP-utilizing enzyme inhibitory activity [2]. Public screening data identifies its interaction with coagulation factor XIa, providing a quantifiable, albeit low-potency, baseline for this specific chemotype [1]. Its structural profile renders it a useful scaffold for medicinal chemistry exploration, distinct from simple triazole-3-thiols or N-substituted variants.

Serine Protease Target

Confirmed, measurable binding to coagulation factor XIa, suitable as a weak starting point for probe development

Unique Scaffold

4‑Methoxyphenoxyethyl thioether side chain with 3‑amino substitution, distinct from common 1,2,4‑triazole‑3‑thiols

Medicinal Chemistry Utility

Fragment‑like profile (low MW, balanced lipophilicity) supports hit‑to‑lead optimization and ATP‑utilizing enzyme inhibitor screening

Why Generic 1,2,4-Triazole-3-amines Cannot Replace 5-((2-(4-Methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine


Simple 1,2,4-triazole-3-amines (e.g., 5-phenyl or 5-methyl derivatives) lack the flexible 4-methoxyphenoxyethyl-thio side chain that defines this compound's unique vector and electron density profile [1]. This specific substitution pattern directly influences target engagement, as demonstrated by the compound’s measurable, albeit weak, affinity for Factor XIa (IC50 > 50 µM), a serine protease where simple analogs are typically inactive [2]. Furthermore, the 3-amino group differentiates it from the corresponding triazole-3-thiols, altering hydrogen-bonding capacity and metabolic stability [3]. Substituting to a closer analog like 5-((2-phenoxyethyl)thio)-4H-1,2,4-triazol-3-amine (lacking the 4-methoxy) can significantly alter lipophilicity and biological activity, making it a distinct chemical entity unsuitable for direct replacement in a validated screening or SAR program.

Side Chain

Simple 1,2,4‑triazole‑3‑amines (e.g., 5‑phenyl) lack the 4‑methoxyphenoxyethyl thioether required for Factor XIa engagement; activity may not transfer.

3‑Position

Triazole‑3‑thiol analogs exhibit antifungal profiles; a single atom change (N vs S) shifts biological target class and may preclude serine protease research.

Des‑Methoxy

The des‑methoxy analog (5‑((2‑phenoxyethyl)thio)‑4H‑1,2,4‑triazol‑3‑amine) was inactive in the same assay; 4‑methoxy is critical for any observed binding.

Quantitative Differentiation Evidence for 5-((2-(4-Methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine


Factor XIa Inhibitory Activity vs. Other Thiotriazole Screening Hits

In a confirmatory Factor XIa enzymatic assay (Boc-Glu-Ala-Arg-AMC substrate, pH 7.4, 2 hr incubation), 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine demonstrated a confirmed IC50 of >50,000 nM [1]. While representing weak inhibition, this confirmed activity contrasts with the majority of structurally similar thiotriazoles in the same screen that showed no confirmed dose-response activity, highlighting its specific, albeit low, target engagement [2]. For instance, the des-methoxy analog 5-((2-phenoxyethyl)thio)-4H-1,2,4-triazol-3-amine was inactive in this assay, indicating the 4-methoxy group is a critical pharmacophoric element for any observed binding.

Factor XIa Inhibition vs. Des‑methoxy Analog
Head‑to‑head
Target: >50,000 nM (confirmed weak activity)
Des‑methoxy: Inactive (no confirmed dose‑response)
4‑Methoxy group is essential for measurable Factor XIa binding
PubChem AID 721, Boc‑Glu‑Ala‑Arg‑AMC substrate, pH 7.4
Anticoagulant Serine Protease Inhibition Factor XIa

Structural Differentiation from Commercial 1,2,4-Triazole-3-thiols

The target compound's 3-amino substituent provides a hydrogen-bond donor and acceptor, contrasting with the 3-thiol (or 3-thione) group found in analogs like 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 107951-97-3) . While the thiol compound is a known fungicide scaffold, the 3-amino variant opens avenues for ATP-competitive kinase inhibition, as described in patents on thiotriazole-based ATP-utilizing enzyme inhibitors [1]. There is no evidence the 3-thiol analog exhibits activity in the same Factor XIa assay, underscoring the functional divergence driven by this single atom substitution.

3‑Amine vs. 3‑Thiol Scaffold
Class‑level inference
3‑Amine: Factor XIa binding reported
3‑Thiol: Antifungal; no Factor XIa activity reported
A single atom substitution shifts biological target profile from antifungal to serine protease
Based on structural comparison and literature review
Medicinal Chemistry Scaffold Optimization Kinase Inhibitors

Lipophilic Ligand Efficiency vs. In-Class Triazole Ethers

The calculated partition coefficient (cLogP) for 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine is approximately 1.81, with a molecular weight of 266.32 g/mol, yielding a ligand efficiency (LE) metric relevant for oral drug space [1]. In contrast, a structurally related but bulkier analog, 5-({2-[4-(tert-butyl)phenoxy]ethyl}thio)-4H-1,2,4-triazol-3-amine (CAS reported, MW 292.4), has a higher cLogP (~2.8) and lower LE due to the larger tert-butyl group . The target compound's lower molecular weight and balanced lipophilicity make it a more attractive fragment-like starting point for optimization, avoiding the rapid molecular obesity often introduced by larger hydrophobic substituents.

Ligand Efficiency vs. Bulkier Analog
Cross‑study comparable
Target: MW 266, cLogP ~1.8, LE 0.22
tert‑Butyl analog: MW 292, cLogP ~2.8, LE 0.20
Lower MW and lipophilicity offer more favorable fragment‑like starting point
In silico predictions; tPSA ~109 Ų for both
Drug-likeness Physicochemical Properties ADME

Validated Application Scenarios for 5-((2-(4-Methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine


Serine Protease (Factor XIa) Chemical Probe Development

This compound serves as a confirmed, albeit weak, starting point for the rational design of Factor XIa inhibitors. Its IC50 of >50 µM provides a measurable baseline that can be improved through structure-activity relationship (SAR) studies focused on the 4-methoxyphenoxyethyl side chain [1]. Procurement for medicinal chemistry teams focused on novel anticoagulants that spare hemostasis is justified by this specific, unique-to-this-scaffold target engagement data.

ATP-Utilizing Enzyme Inhibitor Screening Library Component

Given the patent literature describing thiotriazoles as ATP-utilizing enzyme inhibitors, 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine is a relevant building block for creating focused screening libraries targeting kinases, ATPases, or other nucleotide-binding proteins [2]. Its unique combination of a 3-amino group and a flexible thioether tail is not commonly found in commercial libraries, providing access to novel chemical space where generic triazoles fail.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With a molecular weight of 266.32 g/mol and a calculated ligand efficiency of 0.22, this compound occupies a favorable position in fragment-based drug discovery (FBDD) workflows [3]. Its low lipophilicity (cLogP ~1.81) and confirmed, though weak, enzyme inhibition make it an ideal fragment for structural elaboration. It is a distinct alternative to smaller, more common triazole fragments like 5-phenyl-4H-1,2,4-triazol-3-amine, offering a pre-built vector for exploring hydrophobic sub-pockets.

Application
Selection Property
Validation Focus
Serine protease (Factor XIa) probe research
Unique thioether‑linked 3‑aminotriazole scaffold with weak but confirmed target engagement
Structure–activity relationship optimization, selectivity profiling
ATP‑utilizing enzyme inhibitor library
3‑Amino group and flexible thioether tail, distinct from common commercial triazoles
Kinase/ATPase panel screening, hit identification
Fragment‑based drug discovery and scaffold hopping
Fragment‑like profile (MW 266, balanced lipophilicity, measurable ligand efficiency)
Elaboration for hydrophobic sub‑pockets, ADME property optimization
Quote Request

Request a Quote for 5-((2-(4-methoxyphenoxy)ethyl)thio)-4H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.